3-(propan-2-yloxy)propane-1-thiol
Description
3-(Propan-2-yloxy)propane-1-thiol (CAS: Not explicitly provided) is an organosulfur compound with the molecular formula $ C6H{14}OS $. Its structure comprises a propane backbone modified with a thiol (-SH) group at position 1 and an isopropyl ether (propan-2-yloxy) group at position 3 (Fig. 1). The thiol group confers nucleophilic and metal-binding properties, while the isopropyl ether substituent introduces steric bulk and hydrophobicity.
Properties
CAS No. |
1510466-72-4 |
|---|---|
Molecular Formula |
C6H14OS |
Molecular Weight |
134.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(propan-2-yloxy)propane-1-thiol typically involves the reaction of an alkyl halide with a sulfur nucleophile. One common method is the nucleophilic substitution reaction where an alkyl halide reacts with a hydrosulfide anion (HS-) to form the thiol compound . This reaction often requires an excess of the nucleophile to prevent the formation of by-products. Another method involves the use of thiourea as the nucleophile, which undergoes hydrolysis to yield the desired thiol compound .
Chemical Reactions Analysis
3-(Propan-2-yloxy)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized by reagents such as bromine (Br2) or iodine (I2) to form disulfides (R-S-S-R’). This reaction is reversible, and disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a molecule.
Addition: Thiols can add to alkenes and alkynes in the presence of catalysts to form thioethers.
Scientific Research Applications
3-(Propan-2-yloxy)propane-1-thiol has several applications in scientific research:
Medicine: Thiol-containing compounds are investigated for their potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3-(propan-2-yloxy)propane-1-thiol involves its ability to form disulfide bonds through oxidation. This interconversion between thiols and disulfides is essential in many biological processes, such as protein folding and cellular protection against oxidative stress . The thiol group can also act as a nucleophile, participating in various chemical reactions that modify molecular structures.
Comparison with Similar Compounds
3-(Methoxyamino)propane-1-thiol
Structure: $ \text{SH-CH}2\text{-CH}2\text{-CH}2\text{-NH-OCH}3 $ Synthesis: Prepared via reductive amination of 3-mercaptopropanal O-methyl oxime using NaCNBH$_3$ in ethanol, followed by purification via silica gel chromatography . Properties: The methoxyamino group introduces polarity, enhancing solubility in polar solvents (e.g., ethanol, water). The compound’s nucleophilicity is moderated by the electron-donating methoxy group, making it less reactive than unmodified thiols. Applications: Used as a building block in multivalent glycoconjugate synthesis .
3-(Biphenyl-4-yl)propane-1-thiol (BP3)
Structure: $ \text{SH-CH}2\text{-CH}2\text{-CH}2\text{-C}6H4\text{-C}6H_5 $ Synthesis: Not detailed in the provided evidence, but BP3 is listed as a precursor for carbon nanomembranes (CNMs) . Properties: The biphenyl group increases molecular rigidity and hydrophobicity, reducing solubility in aqueous media. The extended aromatic system enhances π-π interactions, making BP3 suitable for self-assembly on surfaces. Applications: Functionalizes graphene and carbon nanomaterials for electronic devices .
Naphthalene-2-thiol (NPTH)
Structure: $ \text{SH-C}{10}\text{H}7 $ (naphthalene backbone) Properties: The fused aromatic rings confer high thermal stability and strong adsorption on metal surfaces. NPTH is less sterically hindered than propane-1-thiol derivatives, enabling dense monolayer formation. Applications: Used in carbon nanomembrane fabrication alongside BP3 .
Table 1: Comparative Properties of this compound and Analogues
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